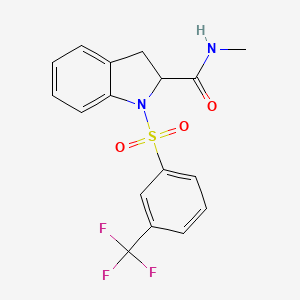

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indoline core, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline core, with the various functional groups attached at specific positions. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications

Antiviral Agents

Compounds derived from the core structure of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide have shown promising results as broad-spectrum antiviral agents . These derivatives have been tested against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Some compounds exhibited high antiviral activity with low IC50 values, indicating their potential as effective antiviral drugs .

HIV Reverse Transcriptase Inhibitors

Isatin derivatives, which share a similar structural motif with N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, have been identified as inhibitors of HIV reverse transcriptase. These compounds have demonstrated significant inhibitory activity, with IC50 values in the micromolar range, suggesting their utility in HIV treatment strategies .

Cancer Therapeutics

Indole derivatives, which include the N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide scaffold, are being explored for their anticancer properties. These compounds are investigated for their ability to treat various cancer cells, leveraging their role in cell biology and potential to disrupt cancer cell proliferation .

Microbial Infections

The indole core present in N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is also being studied for its antimicrobial properties. Research indicates that indole derivatives can be effective against a range of microbial infections, offering a new avenue for the development of antibiotics .

Neurological Disorders

Research into indole derivatives has shown potential applications in treating neurological disorders. The structural features of compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide may contribute to the development of treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Organic Synthesis

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide and its derivatives serve as key intermediates in organic synthesis. They are used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity and ability to undergo various chemical transformations .

Electron-Withdrawing Dopants

Compounds with the trifluoromethyl group, similar to N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide, act as strong electron-withdrawing p-type dopants. They are particularly useful in enhancing the properties of carbon nanotubes, which have applications in electronics and materials science .

Enantioselective Synthesis

The trifluoromethyl group in compounds like N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is leveraged in enantioselective synthesis. This is crucial for creating chiral molecules with specific configurations, which is important in the pharmaceutical industry for producing drugs with desired biological activities .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNGBXSYXKYBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)